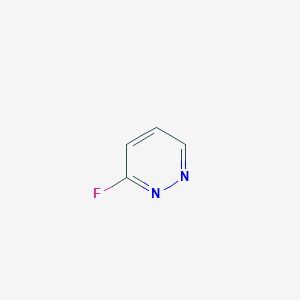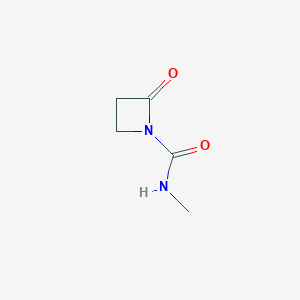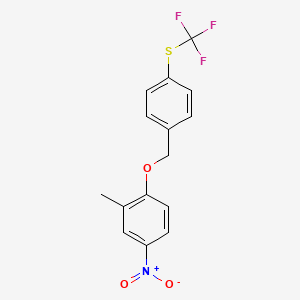
5-Acetylisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetylisoindolin-1-one is a heterocyclic compound with the molecular formula C10H9NO2 It belongs to the class of isoindolinones, which are known for their diverse biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of 3-alkylidenephtalides under ultrasonic irradiation. This method is known for its high efficiency and yields, as well as its tolerance to different functional groups . Another method involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic-assisted synthesis is particularly advantageous for industrial applications due to its scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Acetylisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-Acetylisoindolin-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential therapeutic properties .
Biology: In biological research, this compound has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are important in the treatment of cancer, and this compound has shown promising results in inhibiting CDK7, a key enzyme involved in cell cycle regulation .
Medicine: The medicinal applications of this compound are extensive. It has been investigated for its antiviral activities, particularly against the tobacco mosaic virus (TMV) and rotavirus. The compound has shown high inhibition rates, making it a potential candidate for antiviral drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 5-Acetylisoindolin-1-one involves its interaction with specific molecular targets and pathways. As a CDK inhibitor, it binds to the active site of CDK7, preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Isoindoline-1,3-dione: This compound shares a similar core structure with 5-Acetylisoindolin-1-one but differs in its functional groups.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: The uniqueness of this compound lies in its specific structural features and its potential as a CDK inhibitor. Its ability to inhibit CDK7 distinguishes it from other isoindolinone derivatives and makes it a promising candidate for cancer therapy .
Propriétés
Numéro CAS |
1421922-95-3 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
5-acetyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-11-10(9)13/h2-4H,5H2,1H3,(H,11,13) |
Clé InChI |
HZYYOSSJNNELLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)

![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)





